molecular formula C50H38Cl2P2Ru B160392 [RuCl(benzene)(R)-BINAP]Cl CAS No. 126251-92-1

[RuCl(benzene)(R)-BINAP]Cl

Cat. No.: B160392
CAS No.: 126251-92-1
M. Wt: 872.8 g/mol
InChI Key: ZXBWEYDPYJZEFT-UHFFFAOYSA-L
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Description

The compound [RuCl(benzene)®-BINAP]Cl is a ruthenium-based organometallic complex. It consists of a ruthenium center coordinated to a benzene ring, a chloride ion, and a chiral ligand known as ®-BINAP, which stands for ®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl. This compound is widely recognized for its applications in asymmetric catalysis, particularly in hydrogenation reactions.

Mechanism of Action

Target of Action

The primary target of [RuCl(benzene)®-BINAP]Cl is the methyl acetoacetate molecule . The compound acts as a catalyst in the stereoselective hydrogenation of methyl acetoacetate to optical isomers of methyl-3-hydroxybutanoate .

Mode of Action

[RuCl(benzene)®-BINAP]Cl interacts with its target through a process known as stereoselective hydrogenation . This process involves the addition of hydrogen (H2) across the double bond of the methyl acetoacetate, resulting in the formation of optical isomers of methyl-3-hydroxybutanoate . The stereoselective course is dependent on the mode of [RuCl(benzene)®-BINAP]Cl immobilization .

Biochemical Pathways

The biochemical pathway primarily affected by [RuCl(benzene)®-BINAP]Cl is the hydrogenation of methyl acetoacetate . This process leads to the formation of optical isomers of methyl-3-hydroxybutanoate . The downstream effects of this pathway are the production of chiral centers, which are crucial in the synthesis of fine chemicals .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.

Result of Action

The result of the action of [RuCl(benzene)®-BINAP]Cl is the stereoselective production of optical isomers of methyl-3-hydroxybutanoate . This is significant in the field of fine chemistry, where the production of chemicals with chiral centers requires the involvement of stereoselective reactions .

Action Environment

The action of [RuCl(benzene)®-BINAP]Cl is influenced by the environment in which it is used. For instance, the compound’s performance as a catalyst in the hydrogenation of methyl acetoacetate is dependent on the mode of its immobilization . The compound’s stability and efficacy can also be affected by the presence of heteropolyacids, which are used in the preparation of the catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [RuCl(benzene)®-BINAP]Cl typically involves the reaction of ruthenium trichloride with benzene and ®-BINAP under controlled conditions. One common method involves the following steps:

  • Dissolving ruthenium trichloride in a suitable solvent such as ethanol.
  • Adding benzene to the solution and heating the mixture to facilitate the coordination of benzene to the ruthenium center.
  • Introducing ®-BINAP to the reaction mixture and allowing the reaction to proceed under reflux conditions.
  • Isolating the product by filtration and purification techniques such as recrystallization.

Industrial Production Methods: Industrial production of [RuCl(benzene)®-BINAP]Cl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Hydrogenation: [RuCl(benzene)®-BINAP]Cl is widely used as a catalyst in asymmetric hydrogenation reactions. It facilitates the addition of hydrogen to unsaturated substrates, resulting in the formation of chiral products.

    Substitution: The compound can undergo substitution reactions where the chloride ligand is replaced by other ligands such as phosphines or amines.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving the transfer of electrons to or from the ruthenium center.

Common Reagents and Conditions:

    Hydrogenation: Common reagents include hydrogen gas and unsaturated substrates such as alkenes or ketones. The reaction is typically carried out under mild conditions with the catalyst dissolved in a suitable solvent.

    Substitution: Reagents such as triphenylphosphine or amines are used to replace the chloride ligand. The reaction conditions vary depending on the desired product but often involve heating and stirring.

Major Products:

    Hydrogenation: Chiral alcohols or amines are common products of hydrogenation reactions catalyzed by [RuCl(benzene)®-BINAP]Cl.

    Substitution: The major products are the substituted ruthenium complexes with new ligands coordinated to the ruthenium center.

Scientific Research Applications

Chemistry:

    Asymmetric Catalysis: [RuCl(benzene)®-BINAP]Cl is extensively used in asymmetric catalysis to produce chiral molecules with high enantiomeric excess. It is particularly effective in the hydrogenation of prochiral substrates.

Biology and Medicine:

    Drug Synthesis: The compound is used in the synthesis of chiral drugs, where the production of a single enantiomer is crucial for the drug’s efficacy and safety.

    Biochemical Studies: It serves as a model compound in studies of metal-ligand interactions and the role of chirality in biochemical processes.

Industry:

    Fine Chemicals: The compound is employed in the production of fine chemicals, including flavors, fragrances, and agrochemicals, where chiral purity is essential.

    Materials Science: It is used in the development of new materials with specific optical and electronic properties.

Comparison with Similar Compounds

    [RuCl(p-cymene)®-BINAP]Cl: This compound is similar in structure but has a p-cymene ligand instead of benzene. It exhibits similar catalytic properties but may differ in reactivity and selectivity.

    [RuCl(benzene)(S)-BINAP]Cl: The enantiomeric form of [RuCl(benzene)®-BINAP]Cl, where the (S)-BINAP ligand is used. It produces the opposite enantiomer of the product in asymmetric reactions.

Uniqueness:

    Chiral Induction: [RuCl(benzene)®-BINAP]Cl is unique in its ability to induce chirality in the products of catalytic reactions, making it highly valuable in the synthesis of chiral molecules.

    Versatility: The compound’s versatility in catalyzing various types of reactions, including hydrogenation, substitution, and oxidation, sets it apart from other similar compounds.

Properties

IUPAC Name

benzene;chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C6H6.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-5-3-1;;;/h1-32H;1-6H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBWEYDPYJZEFT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H38Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126251-92-1
Record name (S)-(-)-binap-chloro-(benzol)ruthenium-chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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